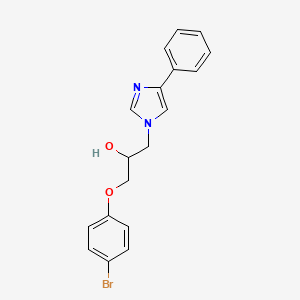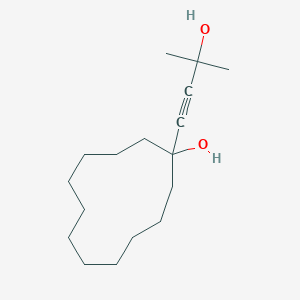
1-(4-fluorophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol
描述
1-(4-fluorophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol, also known as L755,807, is a selective antagonist of the oxytocin receptor. The chemical structure of L755,807 makes it an important molecule in the field of pharmacology and neuroscience.
作用机制
1-(4-fluorophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol is a selective antagonist of the oxytocin receptor. The oxytocin receptor is a G protein-coupled receptor that is involved in various physiological processes, including social behavior, stress response, and pain perception. 1-(4-fluorophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol binds to the oxytocin receptor and prevents the binding of oxytocin, which is the natural ligand of the receptor. This results in the inhibition of downstream signaling pathways, which leads to the physiological effects of oxytocin.
Biochemical and Physiological Effects:
The physiological effects of 1-(4-fluorophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol are related to the role of oxytocin in various physiological processes. 1-(4-fluorophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol has been shown to inhibit the effects of oxytocin on social behavior, anxiety, and stress. It has also been shown to inhibit the effects of oxytocin on addiction, pain, and neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using 1-(4-fluorophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol in lab experiments are related to its selectivity and potency as an oxytocin receptor antagonist. 1-(4-fluorophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol has been shown to be highly selective for the oxytocin receptor and has a high affinity for the receptor. This makes it a useful tool for investigating the role of oxytocin in various physiological processes.
The limitations of using 1-(4-fluorophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol in lab experiments are related to its specificity as an oxytocin receptor antagonist. 1-(4-fluorophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol may also have off-target effects on other receptors or signaling pathways, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of 1-(4-fluorophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol. One direction is to investigate the role of oxytocin in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the role of oxytocin in pain perception and analgesia. Additionally, the development of more selective and potent oxytocin receptor antagonists may lead to the development of novel therapies for various physiological and pathological conditions.
Conclusion:
In conclusion, 1-(4-fluorophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol is a selective antagonist of the oxytocin receptor that has been extensively studied in the field of neuroscience and pharmacology. The synthesis method of 1-(4-fluorophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol involves a series of chemical reactions. 1-(4-fluorophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol has been used to investigate the role of oxytocin in various physiological and pathological conditions. The physiological effects of 1-(4-fluorophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol are related to the role of oxytocin in various physiological processes. The advantages of using 1-(4-fluorophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol in lab experiments are related to its selectivity and potency as an oxytocin receptor antagonist. The limitations of using 1-(4-fluorophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol in lab experiments are related to its specificity as an oxytocin receptor antagonist. Finally, there are several future directions for the study of 1-(4-fluorophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol, including investigating the role of oxytocin in neurodegenerative diseases and pain perception.
科学研究应用
1-(4-fluorophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol has been extensively studied in the field of neuroscience and pharmacology. It has been used to investigate the role of oxytocin receptors in various physiological and pathological conditions. 1-(4-fluorophenoxy)-3-(4-phenyl-1H-imidazol-1-yl)-2-propanol has been used to study the effects of oxytocin on social behavior, anxiety, and stress. It has also been used to investigate the role of oxytocin in addiction, pain, and neurodegenerative diseases.
属性
IUPAC Name |
1-(4-fluorophenoxy)-3-(4-phenylimidazol-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c19-15-6-8-17(9-7-15)23-12-16(22)10-21-11-18(20-13-21)14-4-2-1-3-5-14/h1-9,11,13,16,22H,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEQOMQMHFOZFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C=N2)CC(COC3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenoxy)-3-(4-phenylimidazol-1-yl)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B4080492.png)

![N-[4-(acetylamino)phenyl]-2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B4080505.png)
![N-[1-(1-adamantyl)ethyl]-4-morpholinecarbothioamide](/img/structure/B4080510.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4080520.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-methyl-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4080521.png)
![5-[3-(allyloxy)phenyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4080530.png)

![6-{[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4080538.png)
![7-(2-chlorophenyl)-2-[(3-methylbutyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4080545.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4080546.png)


![N-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]propanamide](/img/structure/B4080567.png)